Pent-4-en-1-amine hydrochloride - 27546-60-7

Pent-4-en-1-amine hydrochloride

Catalog Number: EVT-1714698
CAS Number: 27546-60-7
Molecular Formula: C5H12ClN
Molecular Weight: 121.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pent-4-en-1-amine hydrochloride is an organic compound containing a primary amine group and an alkene group. It plays a significant role as a reactive intermediate in various chemical syntheses. Specifically, it is a crucial precursor in the formation of piperidine during the Maillard reaction, a complex chemical process occurring between amino acids and reducing sugars, often during food heating. []

Synthesis Analysis
  • Decarboxylation of Lysine: Isotope labeling studies indicate that lysine can decarboxylate to produce cadaverine (1,5-diaminopentane). Subsequent deamination of cadaverine leads to the formation of pent-4-en-1-amine, which then undergoes cyclization to yield piperidine. []
  • Carbonyl-Assisted Decarboxylative Deamination: In the presence of sugars, lysine can undergo a carbonyl-assisted decarboxylative deamination reaction. This reaction is similar to that observed with asparagine and phenylalanine, and it results in the formation of pent-4-en-1-amine. []
  • Reaction of Tetrahydrofurfuryl Halides: Pent-4-en-1-ol, a precursor to pent-4-en-1-amine, can be synthesized in high yields by reacting tetrahydrofurfuryl chloride or bromide with lithium in tetrahydrofuran (THF). []
Chemical Reactions Analysis
  • Cyclization to Piperidine: Pent-4-en-1-amine readily undergoes intramolecular cyclization, forming the six-membered heterocyclic compound piperidine. This reaction is particularly relevant in food chemistry, as it contributes to the formation of aroma compounds during the Maillard reaction. []
  • Formation of Sugar Adducts: In model systems containing lysine and glucose, pent-4-en-1-amine reacts with sugars forming adducts. These adducts, identified through techniques like Py-GC/MS and isotope labeling, provide insights into the formation mechanisms of Maillard reaction products. []
Applications
  • Food Chemistry: Understanding the formation and reactions of pent-4-en-1-amine hydrochloride is crucial for studying the Maillard reaction. This complex reaction network is responsible for the development of desirable flavors, aromas, and colors in cooked food. []

Piperidine

Relevance: Piperidine is structurally related to pent-4-en-1-amine hydrochloride through a cyclization reaction. Pent-4-en-1-amine can undergo intramolecular cyclization to form piperidine. This relationship is highlighted in a study on the formation of Maillard reaction products from lysine and glucose []. The research suggests that pent-4-en-1-amine, formed as an intermediate, can cyclize to produce piperidine [].

Cadaverine

Relevance: Cadaverine is structurally related to pent-4-en-1-amine hydrochloride as a potential precursor in the formation of piperidine. Research suggests that cadaverine can undergo deamination to form pent-4-en-1-amine, which can then cyclize to produce piperidine [].

Pent-4-yn-1-ol

Relevance: While not directly derived from pent-4-en-1-amine hydrochloride, pent-4-yn-1-ol shares a similar five-carbon chain structure. A study highlights a practical synthesis method for both pent-4-yn-1-ol and pent-4-en-1-ol from tetrahydrofurfuryl halides [], suggesting synthetic routes may exist to interconvert these compounds and highlighting their structural similarities.

(E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acrylic Acid

Relevance: This compound exhibits structural similarity to pent-4-en-1-amine hydrochloride through the shared pent-4-en-1-yl group. A study focuses on the efficient microwave-assisted synthesis of (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acrylic acid [], demonstrating the utility of this structural motif in material science applications.

N-(5-Methylfuran-2-yl)methylidene]penta-1,3-dien-1-amine

Compound Description: This compound incorporates a pent-4-en-1-amine moiety within a larger structure containing a furan ring. It was tentatively identified in a study investigating the formation of piperidine from lysine and glucose [].

Relevance: This compound is a sugar adduct of pent-4-en-1-amine and provides direct evidence for the formation of pent-4-en-1-amine as an intermediate in the reaction of lysine and glucose []. Its identification underscores the reactivity of pent-4-en-1-amine with sugars, leading to more complex Maillard reaction products.

Properties

CAS Number

27546-60-7

Product Name

Pent-4-en-1-amine hydrochloride

IUPAC Name

pent-4-en-1-amine;hydrochloride

Molecular Formula

C5H12ClN

Molecular Weight

121.61 g/mol

InChI

InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h2H,1,3-6H2;1H

InChI Key

DDRDGPNKLVPJIR-UHFFFAOYSA-N

SMILES

C=CCCCN.Cl

Canonical SMILES

C=CCCCN.Cl

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